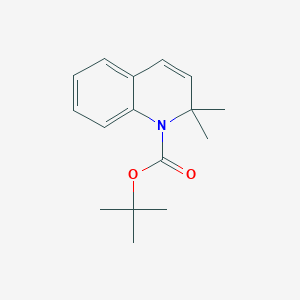

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline are acidic substrates. This compound acts as a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .

Mode of Action

This compound interacts with its targets by serving as a tert-butoxycarbonylation reagent. This means it adds a tert-butoxycarbonyl group to the acidic substrates, which can protect these substrates from unwanted reactions during a synthetic process .

Pharmacokinetics

The compound’s molecular weight (30340) and its lipophilic nature (due to the presence of tert-butoxy groups) could influence its bioavailability .

Result of Action

The primary result of the action of this compound is the protection of acidic substrates from unwanted reactions. By adding a tert-butoxycarbonyl group, the compound can prevent these substrates from participating in certain chemical reactions, thereby controlling the course of a synthetic process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of a base can affect its ability to act as a tert-butoxycarbonylation reagent . .

Analyse Biochimique

Biochemical Properties

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The nature of these interactions is primarily through the formation of covalent bonds during the process of tert-butoxycarbonylation .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it can be inferred that it may influence cellular function by modifying the biochemical properties of various biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the process of tert-butoxycarbonylation. This process involves the formation of covalent bonds with various acidic substrates, potentially leading to changes in their biochemical properties and subsequent effects on gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Given its role as a tert-butoxycarbonylation reagent, it is likely that its effects may vary over time depending on the stability of the formed covalent bonds and the degradation rate of the modified substrates .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it may interact with various enzymes and cofactors involved in the metabolism of the substrates it modifies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Given its chemical properties, it may be able to pass through cell membranes and distribute within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its chemical properties, it may be able to localize to various subcellular compartments depending on the nature of the substrates it modifies .

Activité Biologique

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (Boc-DHQ) is a compound with significant potential in medicinal chemistry due to its role as a protecting reagent for various acidic substrates. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and cellular effects, supported by data tables and relevant research findings.

- Molecular Formula : C16H21NO2

- Molecular Weight : 259.34 g/mol

- CAS Number : 179898-89-6

- Purity : Typically around 95% .

Boc-DHQ primarily acts as a tert-butoxycarbonylation protecting reagent. It interacts with acidic substrates such as phenols, amines, and carboxylic acids by adding a tert-butoxycarbonyl group. This modification protects these substrates from unwanted reactions during synthetic processes, which can influence their reactivity and biological properties .

Cellular Effects

While detailed studies on the cellular effects of Boc-DHQ are sparse, it is hypothesized that its role in modifying biochemical properties of various biomolecules could impact:

- Cell Signaling Pathways : By altering the structure of signaling molecules.

- Gene Expression : Potentially influencing transcription factors through covalent modifications.

- Enzyme Activity : Modifying enzyme substrates may affect metabolic pathways .

Table 1: Summary of Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Protecting Reagent | Effective for phenols and carboxylic acids in organic synthesis. |

| Biochemical Modifications | Alters biochemical properties of substrates leading to potential therapeutic applications. |

| Antimicrobial Potential | Limited studies suggest possible antimicrobial activity; further investigation required. |

Case Studies

-

Synthesis and Antimicrobial Activity :

A study investigated novel derivatives related to Boc-DHQ for antimicrobial properties. While Boc-DHQ itself was not the primary focus, derivatives demonstrated varying degrees of activity against common pathogens . -

Molecular Docking Studies :

Molecular docking studies have been employed to predict interactions between Boc-DHQ derivatives and biological targets. These studies suggest potential applications in drug design by identifying binding affinities with various receptors .

Propriétés

IUPAC Name |

tert-butyl 2,2-dimethylquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBHPNNWUHTYAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444806 |

Source

|

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-89-6 |

Source

|

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.